molecular formula C11H14ClN5O3 B180464 Kumusine CAS No. 164672-56-4

Kumusine

Cat. No. B180464
CAS RN: 164672-56-4
M. Wt: 299.71 g/mol
InChI Key: VGXNTNGMCOCQAZ-UHFFFAOYSA-N
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Description

Kumusine is a naturally occurring compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the alkaloid family, which is known for its diverse range of biological activities. Kumusine is found in a variety of plant species, including the Corydalis plant.

Scientific Research Applications

1. Kumusine as a Potential Inhibitor for COVID-19

Kumusine has been identified as a potential inhibitor for SARS-CoV-2 NSP 16, a key target for drug discovery against coronaviruses including COVID-19. Using pharmacophore-based virtual screening, Kumusine, alongside two FDA-approved drugs, was selected for further investigation. Molecular dynamics simulations suggested that Kumusine, due to its hydrophilic and solubility properties, could effectively control COVID-19 disease (Hesari et al., 2021).

2. Application in Art and Technology Intersections

While not directly related to Kumusine, it's important to note the relevance of scientific research in areas like art and technology. The intersection of these fields shows how scientific advancements can inspire and be inspired by artistic expressions, highlighting the broad applicability of scientific research in various domains (Camurri & Volpe, 2016).

3. Ethical Considerations in Scientific Research

Ethical considerations are paramount in any scientific research, including those involving natural compounds like Kumusine. Ensuring the welfare of study subjects and adhering to ethical guidelines is crucial for the credibility and effectiveness of scientific investigations (Sloman et al., 2019).

properties

CAS RN

164672-56-4

Product Name

Kumusine

Molecular Formula

C11H14ClN5O3

Molecular Weight

299.71 g/mol

IUPAC Name

2-(6-amino-2-chloropurin-9-yl)-3,5-dimethyloxolane-3,4-diol

InChI

InChI=1S/C11H14ClN5O3/c1-4-6(18)11(2,19)9(20-4)17-3-14-5-7(13)15-10(12)16-8(5)17/h3-4,6,9,18-19H,1-2H3,(H2,13,15,16)

InChI Key

VGXNTNGMCOCQAZ-UHFFFAOYSA-N

SMILES

CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)(C)O)O

Canonical SMILES

CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)(C)O)O

Other CAS RN

164672-56-4

synonyms

Trachycladine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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